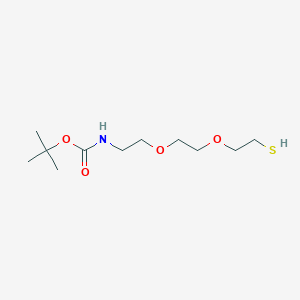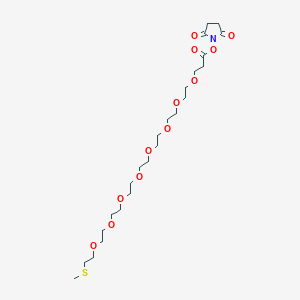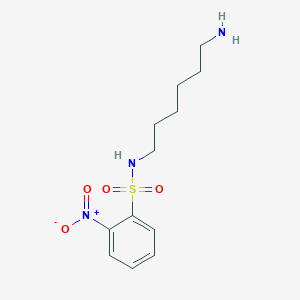
N-(6-aminohexyl)-2-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(6-aminohexyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Versatile Means for Preparation of Secondary Amines
N-(6-aminohexyl)-2-nitrobenzenesulfonamide and related compounds demonstrate significant utility in the preparation of secondary amines. For example, 2- and 4-nitrobenzenesulfonamides, which are closely related to the compound , undergo smooth alkylation, resulting in N-alkylated sulfonamides. These sulfonamides can be deprotected to yield secondary amines in high yields, highlighting their versatility in chemical synthesis (Fukuyama, Cheung & Jow, 1995).
Application in Mitsunobu Glycosylation
The Mitsunobu reaction, involving 2-nitrobenzenesulfonamides, is another significant application. This reaction enables the successful condensation of amino-acid-derived 2-nitrobenzenesulfonamides with saccharide derivatives, leading to the synthesis of fully protected glucosylamines and Amadori rearrangement products (Turner et al., 1999).
Bacterial Biofilm Inhibition and Cytotoxicity
In the field of biomedical research, certain N-alkyl/aralkyl derivatives of 4-nitrobenzenesulfonamides have shown potential in inhibiting bacterial biofilms and exhibit moderate cytotoxicity. These properties are important in the development of new antibacterial agents and cancer therapeutics (Abbasi et al., 2020).
Synthesis of Amino Acid Carbohydrate Hybrids
The synthesis of novel amino acid carbohydrate hybrids via Mitsunobu glycosylation of nitrobenzenesulfonamides represents a significant advancement in the field of organic chemistry. This process has been used to incorporate such hybrids into peptide sequences (Turner et al., 2001).
Development of Novel Cytotoxic Agents
Some nitrobenzenesulfonamides containing specific groups have been developed as novel hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to certain cancer cells under hypoxic conditions, highlighting their potential in cancer treatment (Saari et al., 1991).
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride have been used in solid-phase synthesis. This method facilitates the production of a variety of chemical scaffolds, indicating its broad applicability in synthetic chemistry (Fülöpová & Soural, 2015).
Nitroxyl-Releasing Characteristics
Studies on Piloty's acid derivatives, closely related to this compound, have shown improved nitroxyl-releasing characteristics. Nitroxyl has unique biological activities, especially in the cardiovascular system, indicating potential therapeutic applications (Aizawa et al., 2013).
Versatile Synthetic Method for Amines
Nitrobenzenesulfonamides serve as both a protecting and activating group in the synthesis of amines, demonstrating a highly efficient and versatile method for amine synthesis. This methodology aids in the efficient synthesis of natural polyamines (Kan & Fukuyama, 2004).
Eigenschaften
IUPAC Name |
N-(6-aminohexyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17/h3-4,7-8,14H,1-2,5-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMUTTYUDLNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



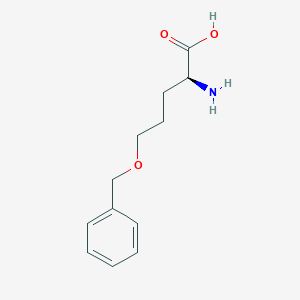
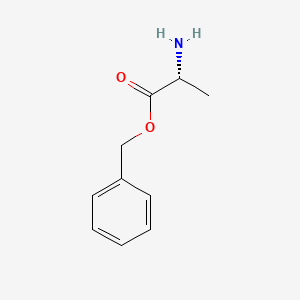
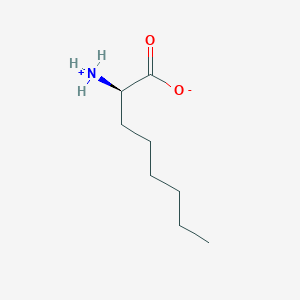

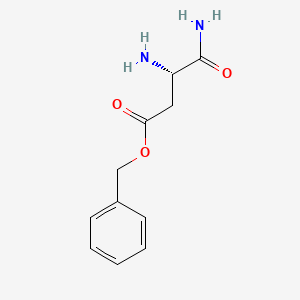
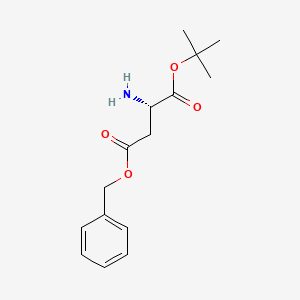
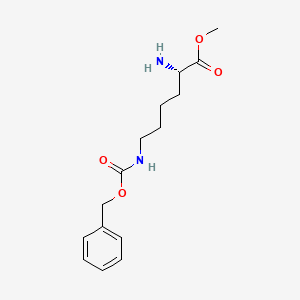
![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)
![[(1S,2S,4aR,5R,8aS)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-4a,8a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-2,3,4,5,7,8-hexahydro-1H-naphthalen-2-yl] acetate](/img/structure/B7840558.png)
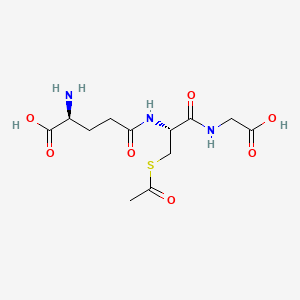
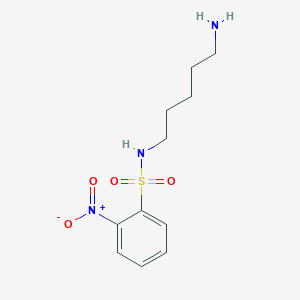
![N-[2-aminoethyl-nona(oxyethylene)]-biotinamide](/img/structure/B7840581.png)
